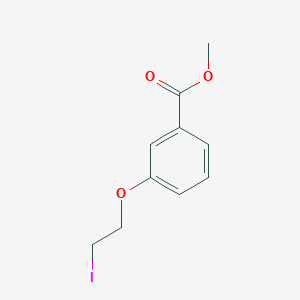
Methyl 3-(2-iodoethoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2-iodoethoxy)benzoate is an organic compound with the molecular formula C10H11IO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol and the benzene ring is substituted with a 2-iodoethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-iodoethoxy)benzoate typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxybenzoic acid.
Esterification: The carboxyl group of 3-hydroxybenzoic acid is esterified with methanol in the presence of an acid catalyst such as sulfuric acid to form methyl 3-hydroxybenzoate.
Substitution Reaction: The hydroxyl group of methyl 3-hydroxybenzoate is then substituted with a 2-iodoethoxy group. This is achieved by reacting methyl 3-hydroxybenzoate with 2-iodoethanol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(2-iodoethoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Oxidation Reactions: The ethoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium cyanide. These reactions typically occur under mild conditions with the use of polar aprotic solvents such as dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Major Products
Substitution Reactions: Products include 3-(2-azidoethoxy)-benzoate, 3-(2-thiocyanatoethoxy)-benzoate, and 3-(2-cyanoethoxy)-benzoate.
Oxidation Reactions: Products include 3-(2-iodoethoxy)benzaldehyde and 3-(2-iodoethoxy)benzoic acid.
Reduction Reactions: Products include 3-(2-iodoethoxy)benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(2-iodoethoxy)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.
Wirkmechanismus
The mechanism of action of Methyl 3-(2-iodoethoxy)benzoate depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The iodine atom can participate in halogen bonding, which can enhance the binding affinity of the compound to its target. The ester group can undergo hydrolysis to release the active form of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(2-chloroethoxy)-benzoate: Similar structure but with a chlorine atom instead of iodine.
Methyl 3-(2-bromoethoxy)-benzoate: Similar structure but with a bromine atom instead of iodine.
Methyl 3-(2-fluoroethoxy)-benzoate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
Methyl 3-(2-iodoethoxy)benzoate is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This can enhance its reactivity and binding affinity in various applications, making it a valuable compound in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C10H11IO3 |
|---|---|
Molekulargewicht |
306.10 g/mol |
IUPAC-Name |
methyl 3-(2-iodoethoxy)benzoate |
InChI |
InChI=1S/C10H11IO3/c1-13-10(12)8-3-2-4-9(7-8)14-6-5-11/h2-4,7H,5-6H2,1H3 |
InChI-Schlüssel |
NYECALBCMWCKJN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC=C1)OCCI |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(R)-t-butyl[1-phenyl-1-oxopropan-2-yl]carbamate](/img/structure/B8355553.png)
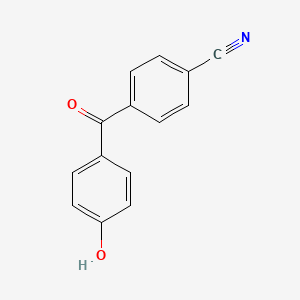
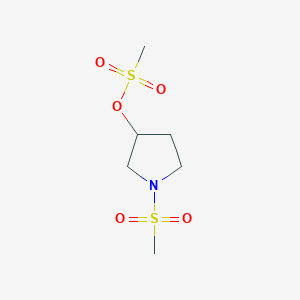
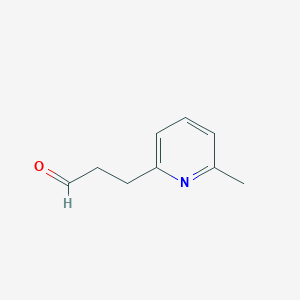

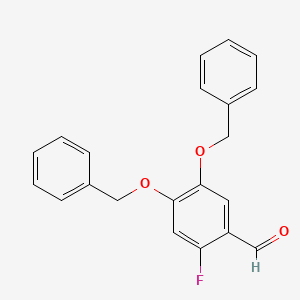
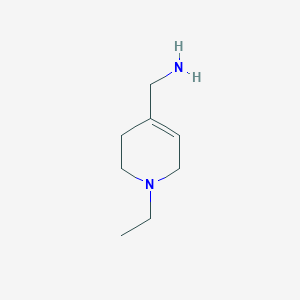
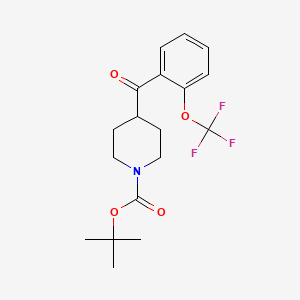
![1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine-6-carbonitrile](/img/structure/B8355628.png)
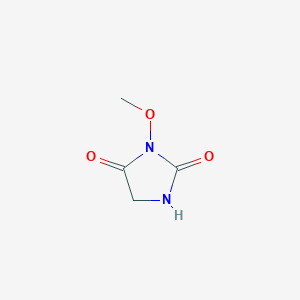
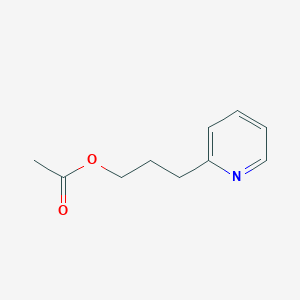
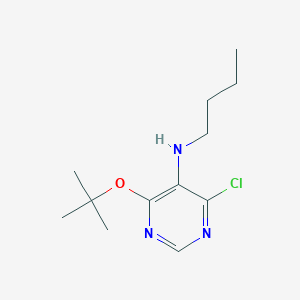
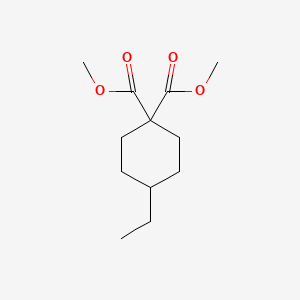
![N-methyl-1-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B8355657.png)
